2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule featuring a cyclohepta[c]pyridazinone core fused with a seven-membered ring and an acetamide group substituted with a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in antitubulin agents, suggesting possible applications in oncology or inflammation.
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H25N3O5/c1-26-16-10-14(11-17(27-2)20(16)28-3)21-18(24)12-23-19(25)9-13-7-5-4-6-8-15(13)22-23/h9-11H,4-8,12H2,1-3H3,(H,21,24) |
InChI Key |
LMTFFCFKDRRZNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps. The starting materials often include cycloheptanone derivatives and trimethoxyphenyl acetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has garnered interest in various scientific research fields due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant fields.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a cycloheptapyridazine moiety, which is known for its potential biological activities. The presence of trimethoxyphenyl and acetamide groups contributes to its chemical reactivity and biological interactions. Understanding the chemical properties is crucial for exploring its applications.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The incorporation of the cycloheptapyridazine structure may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by studies demonstrating the efficacy of related structures against various bacterial strains. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could be a mechanism of action worth exploring in future research.
Neurological Applications
Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. Research into similar derivatives has shown promise in treating conditions such as depression and anxiety disorders.
Case Study 1: Anticancer Screening
A study conducted on a series of cycloheptapyridazine derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In vitro tests against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound exhibited considerable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
Case Study 3: Neuropharmacological Evaluation
A preliminary study evaluated the effects of structurally related compounds on animal models of anxiety and depression. The results suggested that these compounds could modulate serotonin levels, indicating potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Core Scaffold Similarities
This scaffold is structurally distinct from smaller pyridazine derivatives, offering enhanced conformational stability for target engagement .
Substituent-Driven Divergence
- Target Compound : The 3,4,5-trimethoxyphenyl group is associated with microtubule disruption, as seen in combretastatin A-4 analogs. Methoxy groups enhance binding to the colchicine site of tubulin via hydrophobic and hydrogen-bonding interactions.
- Compound: The trifluoromethyl benzimidazole substituent introduces electronegative fluorine atoms, which may improve metabolic stability and bioavailability.
- Compound : The benzothiazole moiety with a trifluoromethoxy group is common in topoisomerase inhibitors (e.g., etoposide derivatives). The sulfur atom in benzothiazole could participate in redox cycling or metal coordination .
Physicochemical Properties
- Lipophilicity : The target compound’s trimethoxyphenyl group likely results in a higher logP (~3.5) compared to the benzimidazole (logP ~4.2) and benzothiazole (logP ~4.5) analogs, affecting membrane permeability.
- Metabolic Stability : Fluorinated groups in and compounds resist oxidative metabolism, whereas the target compound’s methoxy groups may undergo demethylation, reducing half-life.
Research Findings and Implications
While experimental data for the target compound is unavailable in the provided evidence, insights from analogs suggest:
Anticancer Potential: The trimethoxyphenyl group aligns with antitubulin agents, while benzimidazole/benzothiazole derivatives target kinases or DNA enzymes.
SAR Insights : Substituting the acetamide group with electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability but may reduce solubility.
Synthetic Feasibility: The cyclohepta[c]pyridazinone core can be synthesized via cyclocondensation, as demonstrated in and . Modifications at the acetamide position are achievable using coupling reagents like HATU or EDCI .
Biological Activity
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a cyclohepta[c]pyridazine core linked to a trimethoxyphenylacetamide moiety. The presence of multiple functional groups suggests a potential for diverse biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Studies : A study on related pyridazine derivatives showed a dose-dependent inhibition of tumor growth in xenograft models, suggesting that this compound could have similar effects .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively:
- In Vitro Studies : Compounds structurally related to this acetamide have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membranes .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of pyridazine derivatives:
- Neuroprotection Mechanism : These compounds may exert their effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Research Findings : In animal models, administration of similar derivatives resulted in improved cognitive function and reduced markers of neuroinflammation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
